Product packaging for 5-Bromothiazolo[4,5-d]pyrimidine(Cat. No.:CAS No. 1369151-84-7)

5-Bromothiazolo[4,5-d]pyrimidine

Cat. No.: B1407199
CAS No.: 1369151-84-7
M. Wt: 216.06 g/mol
InChI Key: UALKMFDRNTUEQG-UHFFFAOYSA-N
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Description

5-Bromothiazolo[4,5-d]pyrimidine is a high-value synthetic intermediate based on a privileged scaffold in medicinal chemistry. The thiazolo[4,5-d]pyrimidine structure is a purine bioisostere, where a sulfur atom replaces the nitrogen at position 7 of the purine ring, making it a compelling core for designing novel therapeutic agents . This scaffold is recognized for its diverse pharmacological potential, including activities as SecA inhibitors, adenosine receptor antagonists, CXCR2 and fractalkine receptor (CX3CR1) antagonists, and TRPV1 modulators . The bromine substituent at the 5-position makes this compound an especially versatile building block for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling rapid diversification to create a library of derivatives for high-throughput screening and structure-activity relationship (SAR) studies . Researchers can leverage this compound in the exploration of new treatments for a range of conditions, including central nervous system (CNS) disorders, inflammatory diseases, and infectious diseases . Its structural features also make it a key intermediate in the synthesis of more complex poly-fused heterocyclic systems under various reaction conditions, including microwave-assisted synthesis . For Research Use Only (RUO). This product is intended for laboratory research purposes only and is not approved for human or veterinary diagnostic or therapeutic use, or for personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrN3S B1407199 5-Bromothiazolo[4,5-d]pyrimidine CAS No. 1369151-84-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-[1,3]thiazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3S/c6-5-7-1-3-4(9-5)8-2-10-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALKMFDRNTUEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Br)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromothiazolo 4,5 D Pyrimidine and Its Analogues

Established Synthetic Pathways for the Thiazolo[4,5-d]pyrimidine (B1250722) Core System

The construction of the fused thiazolo[4,5-d]pyrimidine ring system is achieved through several established synthetic strategies, primarily involving the sequential construction of the thiazole (B1198619) and pyrimidine (B1678525) rings.

Cyclization Reactions in the Construction of Thiazolo[4,5-d]pyrimidine Derivatives

Cyclization reactions are a cornerstone in the synthesis of the thiazolo[4,5-d]pyrimidine core. A common and effective approach involves the formation of the pyrimidine ring onto a pre-existing thiazole precursor. For instance, 4-aminothiazole-5-carboxamide derivatives can be cyclized to form thiazolo[4,5-d]pyrimidin-7(6H)-one structures. mdpi.com One specific method employs the reaction of a 4-amino-2-(methylthio)-N-phenylthiazole-5-carboxamide with triethylorthoformate and a catalytic amount of camphorsulfonic acid (CSA) at elevated temperatures. mdpi.com

Another prominent cyclization strategy starts with 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides. These precursors undergo a cyclization reaction upon heating with trifluoroacetic anhydride to yield 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidin-7(6H)-ones, demonstrating a method to introduce substituents at the 5-position during the ring formation. mdpi.com The reaction of 4-amino-5-carboxamido-3-substituted-2,3-dihydrothiazole-2-thiones with aromatic aldehydes in the presence of a base also leads to the formation of the pyrimidine ring. nih.gov

Solid-phase synthesis has also been employed, utilizing the Thorpe–Ziegler reaction to construct the initial thiazole ring, followed by cyclization to build the fused pyrimidinone. mdpi.comrsc.org This method is particularly useful for creating libraries of derivatives for biological screening. mdpi.com However, the Thorpe-Ziegler reaction is noted to be most effective when an electron-withdrawing group is present at the 5-position of the thiazole, which can be a limitation. rsc.org An alternative to the Thorpe-Ziegler reaction involves the cyclization of 4-aminopyrimidin-5-yl thiocyanates to form the thiazole ring. rsc.org

Table 1: Examples of Cyclization Reactions for Thiazolo[4,5-d]pyrimidine Core Synthesis
Thiazole PrecursorReagentsProductReference
4-Amino-2-(methylthio)-N-phenylthiazole-5-carboxamideTriethylorthoformate, CSA, EtOH2-(Methylthio)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one mdpi.com
4-Amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamidesTrifluoroacetic anhydride3-Substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro rsc.orgnih.govthiazolo[4,5-d]pyrimidin-7(6H)-ones mdpi.com
4-Amino-5-carboxamido-3-substituted-2,3-dihydrothiazole-2-thionesAromatic aldehydes, Base3,5-Diaryl-2-thioxo-5,6-dihydro-4H-thiazolo[4,5-d]pyrimidin-7-ones nih.gov

Multi-Component Reaction Approaches for Accessing Thiazolo[4,5-d]pyrimidine Structures

Multi-component reactions (MCRs), where multiple starting materials react in a single step to form a complex product, offer an efficient pathway to heterocyclic systems. While specific MCRs for the 5-Bromothiazolo[4,5-d]pyrimidine are not extensively detailed, this approach is used for related isomers. For example, novel benzo mdpi.comnih.govthiazolo[1,2-a]pyrimidine-3-carboxylate derivatives have been synthesized in a one-pot reaction from 2-aminobenzothiazole, benzaldehyde (B42025), and ethyl acetoacetate (B1235776). nih.gov Similarly, pyrazolo-thiazolo-pyridine conjugates can be formed via multicomponent condensation. mdpi.com One reported synthesis of 7-aryl-5-thioxo-4,5,6,7-tetrahydro-3H-thiazolo[4,5-d]pyrimidin-2-ones involves the reaction of 2,4-thiazolidine with thiourea (B124793) and various aromatic aldehydes, showcasing a three-component approach to the core structure. researchgate.net These examples highlight the potential of MCRs for the efficient assembly of the thiazolo[4,5-d]pyrimidine scaffold.

Targeted Bromination Strategies for Introducing Halogens at the 5-Position of the Thiazolo[4,5-d]pyrimidine Ring System

Direct bromination of the thiazolo[4,5-d]pyrimidine core at the 5-position presents a synthetic challenge. A more common and targeted strategy involves the use of a pre-brominated pyrimidine precursor before the construction of the fused thiazole ring. This approach ensures the regioselective introduction of the bromine atom at the desired position.

One documented pathway utilizes 2,4-diamino-5-bromo-6-hydroxypyrimidine as a starting material. rsc.org The synthesis proceeds by reacting this brominated pyrimidine with thiourea. While the intended outcome of this specific reaction was the direct formation of a thiazolo[4,5-d]pyrimidine, it instead yielded a disulphide intermediate under alkaline conditions. rsc.org However, this highlights the principle of using a 5-halopyrimidine as a strategic precursor to ensure the halogen is correctly placed in the final fused ring system. The subsequent cyclization to form the thiazole ring would then be performed on this brominated pyrimidine intermediate, locking the bromine atom into the 5-position of the final thiazolo[4,5-d]pyrimidine product.

Diversification and Functionalization of the this compound Scaffold through Substituent Introduction

Once the this compound scaffold is synthesized, it serves as a versatile intermediate for further diversification. The bromine atom can be replaced or can influence the introduction of other functional groups at various positions on the ring system. For example, the chlorine atom at the 7-position of related thiazolo[4,5-d]pyrimidine derivatives is readily substituted by various secondary amines, such as morpholine (B109124), to introduce new functionalities. mdpi.comnih.gov This reactivity at the 7-position suggests a viable pathway for functionalizing the 5-bromo scaffold.

Regioselective Synthesis and Isomer Control in Derivatization

Achieving regioselectivity is critical in the synthesis of complex heterocyclic derivatives. The synthetic strategy chosen to build the core scaffold often dictates the positions available for substitution. For instance, building the pyrimidine ring onto a pre-functionalized thiazole allows for precise control over the substituents at the 2- and 3-positions. mdpi.com Conversely, constructing the thiazole ring onto a substituted pyrimidine, such as the 5-bromo-pyrimidine precursor, provides control over substituents at the 5- and 7-positions. rsc.org

In the synthesis of related thiazolo[5,4-d]pyrimidine (B3050601) isomers, substituents at the 5-position are introduced via Suzuki coupling reactions on a 5-chloro precursor, demonstrating a powerful method for regioselective carbon-carbon bond formation. nih.gov This type of cross-coupling reaction could potentially be applied to the this compound scaffold for similar diversification.

Influence of Substituent Nature on Synthetic Yields and Pathways

The nature of the substituents already present on the heterocyclic core significantly impacts the course and efficiency of subsequent reactions. For example, the presence of an electron-withdrawing group is a requirement for the Thorpe-Ziegler cyclization to proceed efficiently in forming the thiazole ring. rsc.org

In functionalization reactions, the reactivity of different positions is influenced by the existing groups. In the synthesis of 3-aryl-7-(N,N-dialkylamino)-5-methylthiazolo[4,5-d]pyrimidin-2(3H)-ylidenes, a chloro group on the pyrimidine ring is more activated and thus more readily substituted by amines compared to a bromo group on an adjacent benzene ring. nih.gov This differential reactivity allows for selective functionalization. The steric and electronic properties of substituents can also affect biological affinity and molecular arrangement within receptor binding sites, which is a key consideration in medicinal chemistry. nih.gov For instance, introducing a fluorine or chlorine atom on a benzyl substituent at the 2-position of a thiazolo[5,4-d]pyrimidine was found to enhance receptor binding affinity. nih.gov

Table 2: Functionalization of the Thiazolo[4,5-d]pyrimidine Scaffold
Starting MaterialReagentsPosition FunctionalizedProduct TypeReference
3-Substituted-2-thioxo-5-(trifluoromethyl)-...-pyrimidin-7(6H)-onePCl5, POCl37-position7-Chloro derivative mdpi.com
3-Aryl-7-chloro-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thioneSecondary amines (e.g., morpholine)7-position7-Amino derivative nih.gov
5-Chloro-thiazolo[5,4-d]pyrimidine derivativeBoronic acids (Suzuki coupling)5-position5-Aryl/heteroaryl derivative nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for this compound Derivatives

The unambiguous determination of the chemical structure and stereochemistry of novel this compound derivatives is paramount for understanding their structure-activity relationships. To this end, a suite of advanced analytical and spectroscopic techniques are employed, providing a holistic view of the molecule's constitution and spatial arrangement.

Spectroscopic methods are indispensable tools for the structural elucidation of thiazolo[4,5-d]pyrimidine derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of individual atoms, allowing for the assignment of the molecular framework and the position of substituents. For instance, in a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, the ¹H-NMR spectra typically exhibit characteristic signals for aromatic protons and protons of various substituents. The ¹³C-NMR spectra further corroborate the structure by providing the chemical shifts of all carbon atoms in the molecule rsc.org.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule. Characteristic absorption bands in the IR spectrum can confirm the presence of C=O, N-H, C-N, and C-S bonds, which are integral to the thiazolo[4,5-d]pyrimidine core and its substituents. In the analysis of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, characteristic bands for the carbonyl group were observed in the region of 1661–1666 cm⁻¹ rsc.org.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula. The fragmentation patterns observed in the mass spectrum can also offer valuable structural information.

A summary of representative spectroscopic data for a class of thiazolo[4,5-d]pyrimidine derivatives is presented in the interactive table below.

Compound Class¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spectrometry (m/z)
5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidin-7(6H)-onesAromatic protons, NH protonSignals for CF₃, C=S, C=O, and aromatic carbonsC=O stretch (~1660), N-H stretch[M-H]⁻ or [M+H]⁺ corresponding to the molecular weight
7-chloro-5-(trifluoromethyl)-thiazolo[4,5-d]pyrimidine-2(3H)-thionesAromatic protonsSignals for CF₃, C=S, C-Cl, and aromatic carbonsC=N stretch, C-Cl stretch[M-H]⁻ or [M+H]⁺ corresponding to the molecular weight
7-amino-5-(trifluoromethyl)-thiazolo[4,5-d]pyrimidine-2(3H)-thionesAromatic protons, NH₂ protonsSignals for CF₃, C=S, C-N, and aromatic carbonsN-H stretch (doublet), C=N stretch[M-H]⁻ or [M+H]⁺ corresponding to the molecular weight

The crystal structures of several thiazolo[4,5-d]pyrimidine derivatives have been successfully determined, providing definitive proof of their chemical constitution and stereochemistry rsc.org. For example, the X-ray diffraction analysis of 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro rsc.orgmdpi.comthiazolo[4,5-d]pyrimidin-7(6H)-one revealed that the thiazolopyrimidine core is nearly planar rsc.org. Such detailed structural information is invaluable for computational studies, such as molecular docking, which aim to predict the binding mode of these compounds with their target proteins.

The table below summarizes key crystallographic data for a representative thiazolo[4,5-d]pyrimidine derivative.

CompoundCrystal SystemSpace GroupKey Structural Features
3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro rsc.orgmdpi.comthiazolo[4,5-d]pyrimidin-7(6H)-one rsc.orgTriclinicP-1Nearly planar thiazolopyrimidine core, specific orientation of the 4-fluorophenyl ring relative to the core.

Structure Activity Relationship Sar Studies for 5 Bromothiazolo 4,5 D Pyrimidine and Its Analogues

Elucidation of Substituent Effects on Biological Potency and Selectivity

Impact of Halogenation (e.g., Bromine at the 5-Position) on Activity Profiles

The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, and to enhance its binding affinity to biological targets. In the thiazolo[4,5-d]pyrimidine (B1250722) series, halogenation has been shown to be a key determinant of activity.

For instance, studies on antimicrobial agents have highlighted the significance of a bromo-substituent. One derivative, 2,3-Dihydro-3,6-diphenyl-5-(4'-bromobenzoylmethyl)thio-2-thioxothiazolo[4,5-d]pyrimidin-7(6H) one, was identified as the most active compound in its series, demonstrating remarkable activity against Gram-positive bacteria and yeast-like fungi researchgate.net. This suggests that the bromine atom, combined with the benzoylmethylthio group at the 5-position, plays a crucial role in its antimicrobial efficacy.

Conversely, the introduction of a trifluoromethyl (CF3) group, which contains highly electronegative fluorine atoms, at the 5-position has also been explored. While the CF3 group can improve the bioavailability of compounds, its effect on anticancer activity in some thiazolo[4,5-d]pyrimidine derivatives was not as pronounced as initially expected, indicating that the influence of halogens can be highly context-dependent dmed.org.ua. In other related heterocyclic systems, such as oxazolo[5,4-d]pyrimidines, the introduction of a halogen atom has sometimes led to a reduction in biological activity, further underscoring the nuanced role of halogenation researchgate.net.

Table 1: Effect of Halogenation on Antimicrobial Activity of select Thiazolo[4,5-d]pyrimidine Derivatives

Compound ID Substituent at 5-Position Observed Activity
3k 4'-bromobenzoylmethyl)thio Most active in series against Gram-positive bacteria and yeast researchgate.net
3b Trifluoromethyl Showed cytotoxic activity, but CF3 group's influence was less than assumed dmed.org.ua

Influence of Peripheral Heterocyclic and Aromatic Moieties on Receptor/Enzyme Binding

The attachment of various aromatic and heterocyclic rings to the thiazolo[4,5-d]pyrimidine core is a critical factor influencing receptor or enzyme binding. These peripheral moieties can engage in various non-covalent interactions, such as π–π stacking, hydrogen bonding, and hydrophobic interactions, which are essential for molecular recognition and biological activity.

Research on thiazolo[5,4-d]pyrimidine (B3050601) analogues as adenosine (B11128) receptor antagonists has shown that the nature of substituents at both the 2- and 5-positions tunes the binding affinity for A1 and A2A receptor subtypes mdpi.comnih.gov. For example, compounds featuring a furan-2-yl ring at the 5-position have demonstrated high affinity mdpi.commdpi.com. Docking studies suggest that the thiazolopyrimidine scaffold inserts into the binding cavity between key amino acid residues, with the peripheral groups at positions 2 and 5 determining the precise orientation and strength of these interactions mdpi.com.

In the context of anticancer activity, a derivative containing a heterocyclic pyridine ring at the 5-position was found to be the most active within a specific series of 7-chloro-thiazolo[4,5-d]pyrimidines dmed.org.ua. This highlights the potential for nitrogen-containing heterocycles to form crucial interactions within the target's binding site. This principle is further supported by studies on related scaffolds, where aromatic substituents were favored over aliphatic ones, and a 4-pyridyl moiety was deemed essential for maintaining activity researchgate.net.

Table 2: Influence of Peripheral Moieties on Receptor Affinity in Thiazolo[5,4-d]pyrimidine Analogues

Compound R² Substituent R⁵ Substituent hA₁ Kᵢ (nM) hA₂ₐ Kᵢ (nM)
18 2-fluorobenzyl furan-2-yl 1.9 0.06 mdpi.com
3 phenyl (2-methoxyphenyl)methylamino 10.2 4.72 nih.gov

Role of Electronic and Steric Properties of Substituents on Pharmacological Outcomes

The pharmacological effects of thiazolo[4,5-d]pyrimidine analogues are profoundly influenced by the electronic and steric characteristics of their substituents. Electronic properties, such as electron-donating or electron-withdrawing capacity, affect the molecule's polarity and ability to form hydrogen bonds. Steric properties, related to the size and shape of the substituent, dictate how well the molecule fits into its biological target.

The introduction of a trifluoromethyl group at the 5-position serves as an example of leveraging electronic properties. The CF3 group is highly lipophilic and strongly electron-withdrawing, which can enhance properties like metabolic stability and membrane permeability, thereby improving bioavailability dmed.org.ua.

Steric factors are equally critical. In studies of adenosine receptor antagonists, the introduction of bulky substituents on a 5-phenyl ring led to significant rearrangement of the compound's conformation, suggesting steric clashes with receptor residues mdpi.com. Similarly, research on related heterocyclic systems showed that while lipophilic substituents could improve binding affinity, increasing their size beyond a certain point (e.g., from an ethyl to a propyl group) caused a significant decrease in affinity, indicating clear steric limitations within the receptor's binding pocket researchgate.net. These findings demonstrate a delicate balance where a substituent must be large enough to form productive interactions but not so large as to cause steric hindrance.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is paramount to its biological activity, as it must adopt a specific shape to bind effectively to its target. Conformational analysis of thiazolo[4,5-d]pyrimidine derivatives, often performed using computational methods like molecular docking and experimental techniques like X-ray crystallography, provides crucial insights into their bioactive shapes dmed.org.uamdpi.com.

Molecular docking studies on thiazolo[5,4-d]pyrimidine analogues have revealed how different substituents at the 5-position affect the molecule's orientation within the adenosine A2A receptor binding site. It was observed that compounds with a 5-methylfuryl or a 5-phenyl ring adopted very similar conformations. However, adding further bulky substituents to the 5-phenyl ring resulted in a "marked rearrangement" of the compound's conformation, which was attributed to steric clashes with receptor residues mdpi.com. This directly links the nature of the substituent to the molecule's conformation and, consequently, its binding potential.

Experimental confirmation of these three-dimensional structures is also vital. Techniques like single-crystal X-ray diffraction have been used to definitively determine the solid-state structure of novel thiazolo[4,5-d]pyrimidine derivatives, confirming details such as the planarity of the core and the rotational angles of peripheral rings mdpi.com. This information is invaluable for validating and refining computational models and for understanding the precise structural requirements for biological activity.

Computational and Theoretical Investigations of 5 Bromothiazolo 4,5 D Pyrimidine

In Silico Screening and Virtual Library Design for Lead Optimization and Drug Candidate Identification

The strategic use of computational tools has become a cornerstone in modern drug discovery, enabling the rapid and cost-effective exploration of vast chemical spaces. For the 5-bromothiazolo[4,5-d]pyrimidine scaffold, in silico screening and the design of virtual libraries are pivotal for lead optimization and the identification of promising drug candidates. These computational approaches allow researchers to predict the biological activity of novel compounds, refine their structures for enhanced efficacy and selectivity, and prioritize synthetic efforts.

The design of virtual libraries based on the this compound core involves the systematic introduction of a diverse range of substituents at various positions of the thiazolo[4,5-d]pyrimidine (B1250722) nucleus. This process generates a large, hypothetical collection of molecules that can be computationally evaluated. The selection of these substituents is often guided by structure-activity relationship (SAR) data from existing compounds, aiming to explore new chemical space while retaining or enhancing desired biological activities.

In silico screening of these virtual libraries is then performed using a variety of computational techniques, most notably molecular docking. This method predicts the preferred orientation and binding affinity of a ligand when it interacts with a specific biological target, such as a protein receptor or enzyme. By simulating the binding of each compound in the virtual library to a target of interest, researchers can identify potential hits that are likely to exhibit the desired biological effect.

For instance, in studies involving the broader class of thiazolo[5,4-d]pyrimidines, molecular docking has been instrumental in understanding their interaction with targets like adenosine (B11128) receptors. nih.gov These studies have revealed key binding modes, such as the thiazolo[5,4-d]pyrimidine (B3050601) scaffold interacting with specific amino acid residues within the receptor's binding cavity. nih.gov Such insights are invaluable for guiding the design of new derivatives with improved affinity and selectivity.

The following table illustrates a hypothetical virtual library design starting from the this compound scaffold, with modifications at the C2 and C7 positions, a common strategy in the development of related compounds.

Table 1: Hypothetical Virtual Library of this compound Derivatives for In Silico Screening

Compound ID Scaffold R1 (at C2) R2 (at C7) Target
VIRT-001This compound-H-NH2Kinase A
VIRT-002This compound-CH3-NH2Kinase A
VIRT-003This compound-Phenyl-NH2Kinase A
VIRT-004This compound-H-OHKinase B
VIRT-005This compound-CH3-OHKinase B
VIRT-006This compound-Phenyl-OHKinase B
VIRT-007This compound-H-MorpholinoGPCR X
VIRT-008This compound-CH3-MorpholinoGPCR X
VIRT-009This compound-Phenyl-MorpholinoGPCR X

Following the initial in silico screening, the most promising candidates are often subjected to further computational analysis, such as molecular dynamics (MD) simulations. MD simulations provide a more dynamic picture of the ligand-receptor complex, helping to assess the stability of the predicted binding mode over time. This adds another layer of validation before committing to the resource-intensive process of chemical synthesis and experimental testing.

The antiproliferative activity of thiazolo[5,4-d]pyrimidine derivatives has also been a subject of investigation, where computational approaches could be applied to optimize their potency and selectivity against cancer cell lines. nih.gov By identifying key structural features that contribute to cytotoxicity against cancer cells while minimizing effects on normal cells, virtual screening can guide the development of safer and more effective anticancer agents.

The table below presents representative findings from computational studies on related thiazolo[5,4-d]pyrimidine derivatives, which could inform the virtual screening and lead optimization of compounds based on the this compound scaffold.

Table 2: Research Findings from Computational Studies of Thiazolo[5,4-d]pyrimidine Analogs

Scaffold/Derivative Computational Method Biological Target Key Findings Reference
7-Amino-thiazolo[5,4-d]pyrimidinesMolecular DockingAdenosine A1/A2A ReceptorsThe thiazolo[5,4-d]pyrimidine core provides π–π interactions with key amino acids. Substituents at positions 2 and 5 modulate affinity and selectivity. nih.gov
Thiazolo[5,4-d]pyrimidinesStructure-Activity Relationship (SAR)Antiproliferative ActivityVariations at three regions of the core influence activity. A morpholine (B109124) substitution led to potent and selective compounds. nih.gov
Oxazolo[5,4-d]pyrimidinesMolecular DockingVEGFR-2In silico analysis identified potent inhibitory activity, with the binding mode assessed at the VEGFR-2 active site. researchgate.net

Ultimately, the goal of in silico screening and virtual library design is to accelerate the drug discovery pipeline. By focusing on compounds with a higher probability of success, these computational methods save time and resources, paving the way for the development of novel therapeutics based on the this compound scaffold.

Advanced Methodological Approaches in Thiazolo 4,5 D Pyrimidine Research

Application of High-Throughput Screening (HTS) in the Discovery of Novel Active Analogues

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds to identify "hit" molecules with desired biological activity. rsc.org In the context of thiazolo[4,5-d]pyrimidine (B1250722) research, HTS is instrumental in sifting through extensive chemical libraries to discover novel active analogues. researchgate.net

The process begins with the creation of a diverse library of thiazolo[4,5-d]pyrimidine derivatives. Solid-phase synthesis is a particularly effective method for this, allowing for the systematic construction of numerous analogues. rsc.orgrsc.org For instance, a library of 36 distinct thiazolo[4,5-d]pyrimidine derivatives was successfully constructed using an optimized solid-phase synthesis strategy, demonstrating the feasibility of generating diverse structures for screening purposes. rsc.org This library was built to feature three elements of diversity, including variations at the 5-position of the thiazole (B1198619) ring. rsc.org

Once a library is assembled, HTS assays are employed to screen for various biological activities. These can include assessments of antibacterial potency, receptor binding, or enzyme inhibition. researchgate.netnih.gov For example, HTS methodologies have been used to evaluate the drug-like properties and physiochemical characteristics of newly synthesized thiazolo[4,5-d]pyrimidine motifs. researchgate.net The "hit" compounds identified from these primary screens serve as starting points for further optimization in the drug development pipeline. The construction of such libraries is considered a crucial early step in identifying potential therapeutic agents. rsc.org

Table 1: Example of a Synthesized Thiazolo[4,5-d]pyrimidine Library for Screening

Synthesis MethodScaffoldNumber of Derivatives SynthesizedKey Reaction StepAverage YieldReference
Solid-Phase SynthesisThiazolo[4,5-d]pyrimidine36Iodine-catalyzed oxidative annulation63-93% over six steps rsc.orgrsc.org

Strategies for Fragment-Based Drug Design (FBDD) Leveraging the Thiazolo[4,5-d]pyrimidine Core

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying lead compounds by starting with small, low-complexity molecules ("fragments") that bind weakly to a biological target. The thiazolo[4,5-d]pyrimidine core is an ideal scaffold for FBDD due to its status as a "purine isostere," mimicking the structure of natural biomolecules like adenine (B156593) and guanine. researchgate.netnih.gov This inherent biological relevance provides a strong foundation for designing fragments that can effectively interact with purine-binding sites in proteins.

In FBDD, the thiazolo[4,5-d]pyrimidine nucleus acts as a high-value starting fragment. The core structure provides the essential anchor points for binding, while specific positions on the rings, such as the 5-position, offer vectors for chemical elaboration. A compound like 5-Bromothiazolo[4,5-d]pyrimidine is particularly useful in this context. The bromine atom serves as a versatile chemical handle, allowing medicinal chemists to use a variety of coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to "grow" the fragment by adding other chemical groups. This process aims to extend the molecule into adjacent pockets of the target's binding site, progressively increasing both affinity and specificity.

The development of antagonists for the Corticotropin-Releasing Factor (CRF) receptor illustrates this approach. Researchers have synthesized series of thiazolo[4,5-d]pyrimidines, strategically placing substituents known to enhance binding affinity based on the pharmacophore of known antagonists. nih.gov This highlights how the core scaffold can be systematically decorated to optimize biological activity.

Chemoinformatics and Computational Database Mining for Thiazolo[4,5-d]pyrimidine Scaffolds

Chemoinformatics and computational database mining are indispensable tools for accelerating drug discovery by predicting the properties and activities of molecules in silico. nih.gov These methods are widely applied to the thiazolo[4,5-d]pyrimidine scaffold to prioritize synthetic efforts and gain insight into ligand-receptor interactions.

Molecular docking is a primary computational technique used to predict the binding mode and affinity of a ligand within the active site of a target protein. nih.gov Numerous studies have employed docking to rationalize the observed biological activities of thiazolo[4,5-d]pyrimidine derivatives. For example, docking studies on 7-oxo-thiazolo[5,4-d]pyrimidine derivatives helped to visualize their hypothetical binding mode within a model of the human A3 adenosine (B11128) receptor, corroborating the experimental finding that these compounds are potent and selective ligands. nih.gov Similarly, docking analyses of 7-amino-thiazolo[5,4-d]pyrimidine derivatives into the human A2A adenosine receptor crystal structure revealed key interactions, such as π–π stacking with Phe168 and Leu249, that explained their high binding affinity. nih.gov

Beyond predicting binding, chemoinformatics tools are used to evaluate "drug-likeness." Lipinski's "Rule of Five" is a commonly used guideline to assess whether a compound possesses the physicochemical properties suitable for an orally active drug. nih.gov This analysis, often performed using free online tools like Molinspiration, helps filter out compounds that are likely to have poor bioavailability. nih.gov For instance, a series of newly synthesized thiazolo-pyridopyrimidines were evaluated in silico for compliance with Lipinski's rules as an initial screen of their drug-like potential. nih.gov

Table 2: Example of In Silico Docking Results for Thiazolo[3,2-α]pyrimidine Derivatives

CompoundTarget Protein (PDB Code)Binding Energy (kJ/mol)Key InteractionReference
4kDNA Gyrase (1KZN)-8.811 Hydrogen Bond biointerfaceresearch.com
4lDNA Gyrase (1KZN)-8.471 Hydrogen Bond biointerfaceresearch.com
4bDNA Gyrase (1KZN)-8.28No Hydrogen Bond biointerfaceresearch.com
4jDNA Gyrase (1KZN)-8.191 Hydrogen Bond biointerfaceresearch.com
4dDNA Gyrase (1KZN)-8.22No Hydrogen Bond biointerfaceresearch.com
4cDNA Gyrase (1KZN)-8.061 Hydrogen Bond biointerfaceresearch.com

Note: The table shows representative data for a related thiazolo-pyrimidine scaffold to illustrate the application of computational docking.

Q & A

Q. What are the common synthetic routes for 5-bromothiazolo[4,5-d]pyrimidine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves brominated pyrimidine intermediates. For example, 5-bromo-2,4-dichloro-6-methylpyrimidine can be treated with thiourea derivatives in the presence of alkali (e.g., sodamide in DMF) to form thiazolo[4,5-d]pyrimidine cores . Optimization strategies include:
  • Temperature control : Reactions often proceed at 80–100°C to avoid side products.
  • Catalyst selection : Sodamide or triethylamine enhances nucleophilic substitution efficiency.
  • Purification : Column chromatography with ethyl acetate/hexane (1:3) yields pure compounds (71–77% yields reported) .

Q. How can researchers confirm the structural integrity of this compound derivatives?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions and aromatic proton environments (e.g., distinguishing thiazole vs. pyrimidine protons) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weights (e.g., [M+H]<sup>+</sup> peaks matching theoretical values within 0.001 Da error) .
  • Elemental analysis : Validate C, H, N, and S content (e.g., deviations <0.4% from theoretical values) .

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity in thiazolo[4,5-d]pyrimidine derivatives?

  • Methodological Answer :
  • Antibacterial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MGC-803, PC3) to assess IC50 values .
  • Enzyme inhibition : Fluorometric assays for targets like LSD1 or PI3Kδ using recombinant proteins .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of thiazolo[4,5-d]pyrimidine derivatives with improved selectivity?

  • Methodological Answer :
  • Substituent variation : Introduce sulfonylpiperazine or hydrazone moieties at position 7 to enhance target affinity (e.g., compound 34 showed 10-fold selectivity for PC3 over EC9706 cells) .
  • Scaffold hybridization : Fuse triazolo or oxazolo rings to modulate steric and electronic properties (e.g., triazolo[4,5-d]pyrimidines exhibit stronger LSD1 inhibition than oxazolo analogs) .
  • In silico docking : Use tools like AutoDock Vina to predict binding modes with receptors (e.g., Type-2 cannabinoid receptor) .

Q. What strategies address contradictory bioactivity data across studies (e.g., antiviral vs. anticancer effects)?

  • Methodological Answer :
  • Target profiling : Screen derivatives against diverse target panels (e.g., kinase libraries) to identify off-target effects .
  • Cell-line specificity : Test compounds on isogenic cell lines (e.g., EGFR-mutant vs. wild-type) to elucidate mechanistic drivers .
  • Meta-analysis : Cross-reference data from structurally related compounds (e.g., oxazolo[4,5-d]pyrimidines lacking antiviral activity but showing anticancer effects) .

Q. How can researchers optimize synthetic protocols to mitigate low yields in halogenated intermediates?

  • Methodological Answer :
  • Bromination control : Use NBS (N-bromosuccinimide) in DMF at 0°C to prevent over-bromination .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) and improve regioselectivity .
  • Flow chemistry : Continuous-flow systems enhance reproducibility for scale-up .

Q. What advanced techniques characterize polymorphic forms or crystalline structures of thiazolo[4,5-d]pyrimidines?

  • Methodological Answer :
  • X-ray crystallography : Resolve bond-length data (e.g., C–N bonds in pyrimidine rings: 1.32–1.35 Å) to confirm tautomeric forms .
  • DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis to assess thermal stability (e.g., melting points 192–291°C) .
  • PXRD : Powder X-ray diffraction to distinguish amorphous vs. crystalline phases (critical for patent applications) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.